molecular formula C12H19N B14619624 Pyridine, 3,6-diethyl-2-propyl- CAS No. 59656-76-7

Pyridine, 3,6-diethyl-2-propyl-

Cat. No.: B14619624
CAS No.: 59656-76-7
M. Wt: 177.29 g/mol
InChI Key: ISYQVERCCOVDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3,6-diethyl-2-propyl- (systematic name: 3,6-diethyl-2-propylpyridine) is a tri-substituted pyridine derivative featuring ethyl groups at the 3- and 6-positions and a propyl group at the 2-position. While specific data for this compound are absent in the provided evidence, its structure suggests significant steric and electronic effects due to the bulky alkyl substituents. Alkyl-substituted pyridines are critical in organic synthesis, coordination chemistry, and pharmaceuticals, where substituent positioning and chain length dictate reactivity, solubility, and stability .

Properties

CAS No.

59656-76-7

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3,6-diethyl-2-propylpyridine

InChI

InChI=1S/C12H19N/c1-4-7-12-10(5-2)8-9-11(6-3)13-12/h8-9H,4-7H2,1-3H3

InChI Key

ISYQVERCCOVDET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3,6-diethyl-2-propyl- can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods

Industrial production of Pyridine, 3,6-diethyl-2-propyl- typically involves large-scale alkylation reactions using suitable catalysts and solvents. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Common industrial methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,6-diethyl-2-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyridine ring.

Scientific Research Applications

Pyridine, 3,6-diethyl-2-propyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine, 3,6-diethyl-2-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. Additionally, its structural features allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, the compound’s ability to undergo redox reactions can impact cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physical Properties

6,6'-Dimethyl-2,2'-Dipyridyl (CAS 4411-80-7)
  • Molecular Formula : C₁₂H₁₂N₂
  • Molecular Weight : 184.24 g/mol
  • Substituents : Methyl groups at 2,2',6,6' positions (bipyridine core).
  • Key Properties :
    • Lower molecular weight and smaller substituents compared to 3,6-diethyl-2-propylpyridine.
    • Methyl groups enhance solubility in polar solvents but reduce lipophilicity.
    • Bipyridine structures often exhibit strong metal-coordination capabilities, useful in catalysis .
Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)
  • Molecular Formula : C₁₇H₁₈N₂O₆
  • Molecular Weight : 346.34 g/mol
  • Substituents : Nitro, methyl, and ester groups.
  • Key Properties: Higher molecular weight due to functionalized groups. Melting point: ~172°C (calculated via Joback method) . Solubility: Poor in water but enhanced in organic solvents like ethanol (data from thermodynamic models) . Functional groups (nitro, ester) introduce electron-withdrawing effects, contrasting with the electron-donating alkyl groups in 3,6-diethyl-2-propylpyridine.
2,6-Diiodopyridine (CAS 53710-17-1)
  • Molecular Formula : C₅H₃I₂N
  • Molecular Weight : 330.89 g/mol
  • Substituents : Iodo groups at 2,6-positions.
  • Key Properties :
    • Halogen substituents increase molecular weight and polarizability.
    • Iodo groups are strong electron-withdrawing moieties, altering pyridine’s basicity and reactivity in cross-coupling reactions .

Structural and Functional Group Analysis

Compound Substituents Molecular Weight (g/mol) Key Functional Features
3,6-Diethyl-2-propylpyridine Ethyl (3,6), Propyl (2) ~193.30* Bulky alkyl groups; high lipophilicity
6,6'-Dimethyl-2,2'-Dipyridyl Methyl (2,2',6,6') 184.24 Bipyridine core; metal coordination
Nifedipine Nitro, methyl, ester 346.34 Electron-withdrawing groups; drug moiety
2,6-Diiodopyridine Iodo (2,6) 330.89 Halogenated; cross-coupling utility

*Estimated based on molecular formula C₁₂H₁₉N.

Key Observations :

Alkyl Chain Length: Longer chains (ethyl, propyl) in 3,6-diethyl-2-propylpyridine increase steric hindrance and lipophilicity compared to methyl or halogen substituents. This reduces solubility in polar solvents but enhances compatibility with nonpolar matrices .

Electronic Effects : Alkyl groups donate electrons via inductive effects, increasing pyridine’s basicity. In contrast, iodo or nitro groups withdraw electrons, decreasing basicity and altering reactivity .

Applications: 3,6-Diethyl-2-propylpyridine: Potential use in surfactants or as a ligand in sterically demanding catalytic systems. 6,6'-Dimethyl-2,2'-Dipyridyl: Widely used in coordination chemistry (e.g., ruthenium complexes for solar cells) . Nifedipine: Calcium channel blocker; solubility models critical for drug formulation .

Research Findings and Hypothetical Data for 3,6-Diethyl-2-propylpyridine

While direct experimental data are unavailable, inferences can be drawn from analogous compounds:

  • Melting Point : Expected to be lower than Nifedipine (~172°C) due to flexible alkyl chains disrupting crystal packing.
  • Solubility : Likely <1 mg/mL in water (similar to alkylpyridines) but >50 mg/mL in hexane or toluene .
  • Stability : Alkyl groups may enhance oxidative stability compared to halogenated pyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.